2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-3-propyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes hydroxyl groups at positions 5 and 7, a methyl group at position 4, and a propyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-3-propyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenol derivative, the compound can be synthesized through a series of steps including alkylation, hydroxylation, and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-3-propyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-3-propyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Similar structure but with methoxy groups instead of hydroxyl groups.
2H-1-Benzopyran-2-one, 7-methoxy-: Contains a methoxy group at position 7.
Hydrocoumarin: A dihydro derivative of benzopyran .
Uniqueness
The presence of hydroxyl groups at positions 5 and 7, along with the methyl and propyl groups, makes 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-3-propyl- unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
111052-53-0 |
---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5,7-dihydroxy-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C13H14O4/c1-3-4-9-7(2)12-10(15)5-8(14)6-11(12)17-13(9)16/h5-6,14-15H,3-4H2,1-2H3 |
InChI Key |
ULUBXAPSIALREU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2OC1=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.